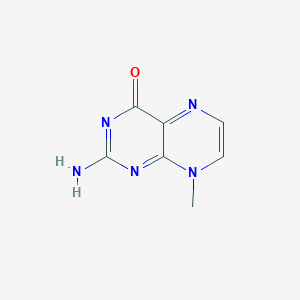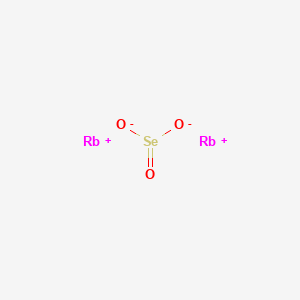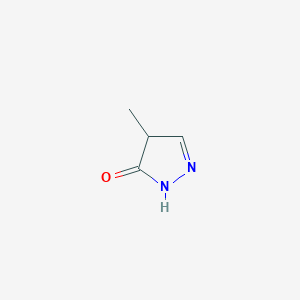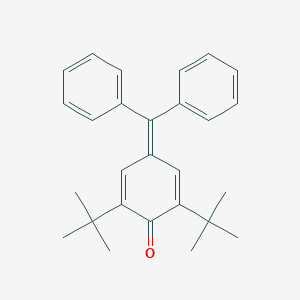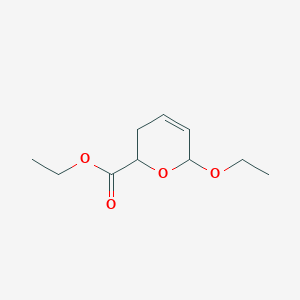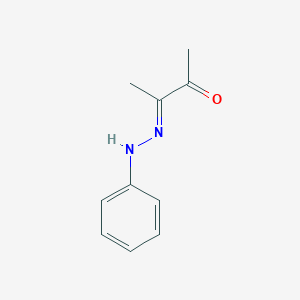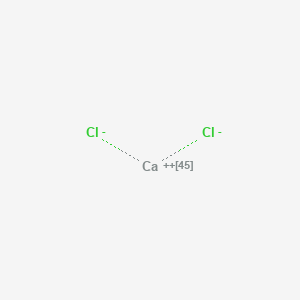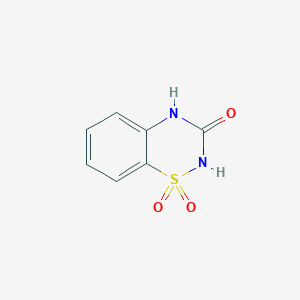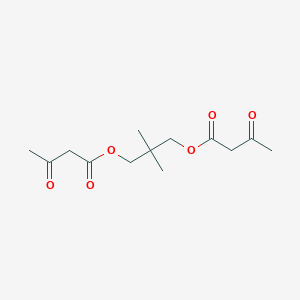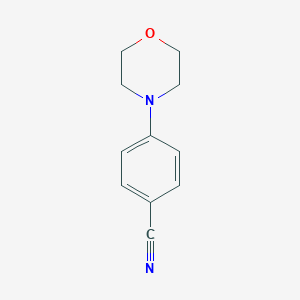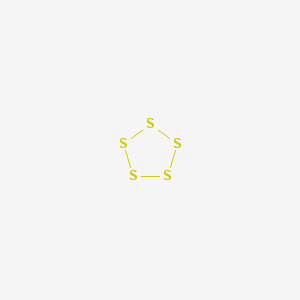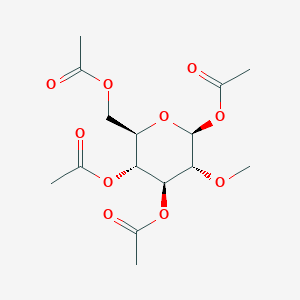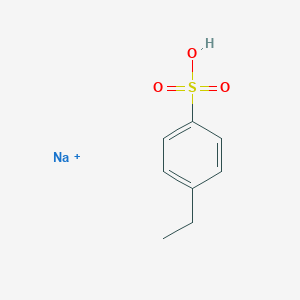
Titanium difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium difluoride (TiF2) is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a melting point of 1,200°C. TiF2 is widely used in the field of materials science due to its unique properties, including its high thermal stability, hardness, and resistance to corrosion.
Mécanisme D'action
The mechanism of action of Titanium difluoride is not fully understood, but it is believed to act as a Lewis acid catalyst in organic chemistry reactions. Titanium difluoride can also react with water to form titanium hydroxide, which can act as a base in certain chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Titanium difluoride. However, some studies have suggested that exposure to Titanium difluoride may cause respiratory irritation and lung damage in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Titanium difluoride has several advantages for use in laboratory experiments, including its high thermal stability, low toxicity, and ability to act as a catalyst in organic chemistry reactions. However, Titanium difluoride can be difficult to handle due to its high reactivity with water and other chemicals.
Orientations Futures
There are several future directions for research on Titanium difluoride, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces, and as a precursor for the synthesis of other titanium compounds. Additionally, further research is needed to fully understand the mechanism of action of Titanium difluoride and its potential health effects.
Méthodes De Synthèse
The most common method of synthesizing Titanium difluoride is through the reaction of titanium metal with hydrogen fluoride gas. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chemical processes. Other methods of synthesis include the reaction of titanium dioxide with hydrogen fluoride and the reduction of titanium tetrafluoride with hydrogen gas.
Applications De Recherche Scientifique
Titanium difluoride has numerous applications in scientific research, including its use as a catalyst in organic chemistry reactions, as a coating for metal surfaces to improve their corrosion resistance, and as a precursor for the synthesis of other titanium compounds. Titanium difluoride is also used in the production of titanium alloys, which are widely used in the aerospace, automotive, and medical industries.
Propriétés
Numéro CAS |
13814-20-5 |
|---|---|
Nom du produit |
Titanium difluoride |
Formule moléculaire |
F2Ti |
Poids moléculaire |
85.86 g/mol |
Nom IUPAC |
difluorotitanium |
InChI |
InChI=1S/2FH.Ti/h2*1H;/q;;+2/p-2 |
Clé InChI |
YOBCTIIWHLYFII-UHFFFAOYSA-L |
SMILES |
F[Ti]F |
SMILES canonique |
F[Ti]F |
Autres numéros CAS |
13814-20-5 |
Synonymes |
difluorotitanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



